9-Butyl-2-methyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole
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Overview
Description
9-Butyl-2-methyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of imidazo[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a butyl group at the 9-position, a methyl group at the 2-position, and an ethoxycarbonyl group at the 3-position, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-2-methyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole typically involves the following steps:
Formation of the Imidazo[1,2-a]benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. For instance, the reaction of o-phenylenediamine with butyraldehyde in the presence of an acid catalyst can form the imidazo[1,2-a]benzimidazole core.
Introduction of the Methyl Group: The methyl group at the 2-position can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Ethoxycarbonylation: The ethoxycarbonyl group at the 3-position can be introduced by reacting the intermediate with ethyl chloroformate or diethyl carbonate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the imidazo[1,2-a]benzimidazole core, potentially reducing double bonds or nitro groups if present.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazo[1,2-a]benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced imidazo[1,2-a]benzimidazole derivatives.
Substitution: Substituted imidazo[1,2-a]benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 9-Butyl-2-methyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, derivatives of imidazo[1,2-a]benzimidazole, including this compound, are being investigated for their potential as therapeutic agents. They are studied for their efficacy in treating infections, cancer, and other diseases due to their ability to modulate biological pathways.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 9-Butyl-2-methyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, its anticancer activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]benzimidazole: Lacks the butyl and ethoxycarbonyl groups, leading to different chemical and biological properties.
9-Butylimidazo[1,2-a]benzimidazole: Lacks the methyl and ethoxycarbonyl groups, affecting its reactivity and applications.
3-Ethoxycarbonylimidazo[1,2-a]benzimidazole: Lacks the butyl and methyl groups, which can influence its stability and biological activity.
Uniqueness
9-Butyl-2-methyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 4-butyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-4-6-11-19-13-9-7-8-10-14(13)20-15(16(21)22-5-2)12(3)18-17(19)20/h7-10H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWGHHUUNAMHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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